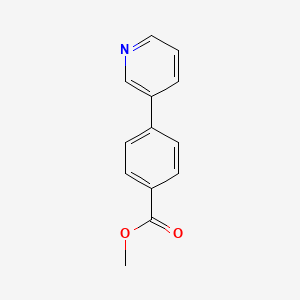

Methyl 4-pyridin-3-ylbenzoate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl 4-pyridin-3-ylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-13(15)11-6-4-10(5-7-11)12-3-2-8-14-9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMXKPSLCRALELV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399705 | |

| Record name | Methyl 4-pyridin-3-ylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90395-47-4 | |

| Record name | Methyl 4-pyridin-3-ylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis Pathways of Methyl 4 Pyridin 3 Ylbenzoate

Esterification Reactions

Esterification is a fundamental reaction in organic synthesis and a common method for the production of Methyl 4-pyridin-3-ylbenzoate from its corresponding carboxylic acid, 4-(pyridin-3-yl)benzoic acid. The most prevalent method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrogen chloride. uomustansiriyah.edu.iqdocsity.comadamcap.com The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester. uomustansiriyah.edu.iqdocsity.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by methanol. uomustansiriyah.edu.iq Subsequent dehydration yields the methyl ester.

The reaction conditions for Fischer esterification can be optimized to improve the yield of this compound. Key parameters include the reaction time, temperature, and the molar ratio of reactants.

| Parameter | Condition | Reference |

| Reactants | 4-(pyridin-3-yl)benzoic acid, Methanol | uomustansiriyah.edu.iqdocsity.com |

| Catalyst | Concentrated Sulfuric Acid | uomustansiriyah.edu.iqdocsity.com |

| Temperature | Reflux | uomustansiriyah.edu.iqdocsity.com |

| Reaction Time | 1 hour to several hours | uomustansiriyah.edu.iqdocsity.comadamcap.com |

Cross-Coupling Strategies for Pyridine-Phenyl Linkage Formation

The formation of the C-C bond between the pyridine (B92270) and phenyl rings is a critical step in the synthesis of this compound. Palladium- and copper-catalyzed cross-coupling reactions are powerful tools for this transformation.

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of biaryl linkages. libretexts.org This palladium-catalyzed reaction involves the coupling of an organoboron compound with a halide or triflate. For the synthesis of this compound, two primary Suzuki-Miyaura strategies can be employed:

Reaction of a pyridine-containing boronic acid or its derivative with a methyl benzoate-containing halide.

Reaction of a methyl benzoate-containing boronic acid or its derivative with a pyridine-containing halide.

The general mechanism of the Suzuki-Miyaura coupling involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative in the presence of a base, and finally reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org Various palladium catalysts, ligands, and bases can be used to optimize the reaction. nih.gov

| Component | Examples | Reference |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Palladacycles | libretexts.orgrsc.orgmdpi.com |

| Ligands | Phosphine-based ligands (e.g., SPhos, XPhos) | nih.gov |

| Bases | K₃PO₄, K₂CO₃, Na₂CO₃ | libretexts.orgnih.gov |

| Solvents | Toluene, Dioxane, Water | researchgate.netnih.gov |

A specific example of a relevant Suzuki-Miyaura coupling is the reaction of 3-bromopyridine with a phenylboronic acid derivative. researchgate.net The optimization of such reactions often involves screening different catalysts, ligands, bases, and solvents to achieve high yields. researchgate.net

To enhance the practicality and cost-effectiveness of cross-coupling reactions, ligand-free palladium-catalyzed Suzuki-Miyaura couplings have been developed. rsc.orgresearchgate.netresearchgate.netnih.gov These methods simplify the reaction setup and purification procedures by avoiding the use of often expensive and air-sensitive phosphine ligands. researchgate.netresearchgate.net The catalytic activity in these systems is often attributed to the formation of palladium nanoparticles or the use of highly active palladium salt precursors. researchgate.net

These reactions are frequently carried out in aqueous media, aligning with the principles of green chemistry. rsc.orgresearchgate.netnih.gov The use of water as a solvent can also enhance the reaction rates in some cases. researchgate.net

| Feature | Description | Reference |

| Catalyst | Pd(OAc)₂, PdCl₂ | rsc.orgresearchgate.netresearchgate.net |

| Solvent | Water, Toluene, Aqueous Ethanol | rsc.orgresearchgate.netresearchgate.net |

| Advantages | No need for expensive/sensitive ligands, simplified purification, often environmentally friendly. | researchgate.netresearchgate.net |

Copper-catalyzed cross-coupling reactions provide an alternative to palladium-based methods for the formation of C-C and C-N bonds. rsc.orgacs.orgacs.orgnih.gov While palladium catalysis is more common for the synthesis of biaryls like this compound, copper catalysis offers a potentially more economical option. These reactions often require higher temperatures and specific ligands to achieve good yields. Copper catalysis has been successfully employed for the synthesis of substituted pyridines through various coupling strategies. rsc.orgresearchgate.net

Nucleophilic Substitution Reactions in Pyridine Ring Functionalization

Nucleophilic aromatic substitution (SNA) on the pyridine ring is another potential route for the synthesis of this compound. nih.govstackexchange.comsci-hub.seyoutube.com The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.com This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer-type intermediate. stackexchange.com

Direct nucleophilic substitution at the 3-position of a pyridine ring is generally less favorable. stackexchange.com However, the reaction can be facilitated by the presence of a good leaving group (e.g., a halogen) at the 3-position and a strong nucleophile. For the synthesis of this compound via this route, the nucleophile would be a carbanion equivalent of the methyl benzoate (B1203000) moiety. The reaction of 3-halopyridines with various nucleophiles has been studied, and the outcomes are often dependent on the specific reaction conditions and the nature of the nucleophile. sci-hub.se

| Position of Attack | Reactivity | Rationale | Reference |

| 2- and 4-positions | Favored | The negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom. | stackexchange.com |

| 3-position | Disfavored | The negative charge of the intermediate cannot be delocalized onto the nitrogen atom. | stackexchange.com |

Condensation Reactions in Analog Synthesis

Condensation reactions are crucial for the synthesis of various heterocyclic compounds that can be considered analogs of this compound. These reactions typically involve the formation of a larger molecule from smaller units with the elimination of a small molecule, such as water or ammonia (B1221849). For instance, the synthesis of substituted pyridines can be achieved through condensation reactions of various carbonyl compounds with ammonia or amines. researchgate.net

In the context of synthesizing analogs of this compound, a condensation reaction could be employed to build a different heterocyclic ring system attached to the methyl benzoate moiety, or to modify the pyridine ring itself. For example, the condensation of an appropriately substituted enone with a guanidine derivative can lead to the formation of a pyrimidine (B1678525) ring, as seen in the synthesis of intermediates for Nilotinib. google.comgoogleapis.com

Strategic Utilization of Halogenated Benzoates as Precursors

The synthesis of this compound frequently employs halogenated benzoates as foundational precursors. The most common strategy involves the Suzuki-Miyaura cross-coupling reaction, which pairs an organoboron reagent with an organic halide. In this context, a methyl 4-halobenzoate, such as methyl 4-bromobenzoate (B14158574) or methyl 4-iodobenzoate, serves as the organic halide partner. The other key reactant is a pyridine-containing organoboron compound, typically 3-pyridinylboronic acid.

The general reaction scheme is as follows:

Methyl 4-halobenzoate + 3-Pyridinylboronic acid → this compound

This reaction is catalyzed by a palladium complex in the presence of a base. The choice of the halogen on the benzoate precursor is a critical strategic decision. Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. While methyl 4-iodobenzoate would likely offer higher reactivity and potentially milder reaction conditions, methyl 4-bromobenzoate is often chosen due to its lower cost and greater commercial availability.

The palladium catalyst, typically in the Pd(0) oxidation state during the catalytic cycle, facilitates the coupling through a sequence of oxidative addition, transmetalation, and reductive elimination steps. The halogenated benzoate provides the electrophilic carbon for the palladium catalyst to insert into, initiating the catalytic cycle.

Optimized Reaction Conditions and Yield Enhancement

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction times and catalyst loading. Key parameters that are systematically varied include the choice of catalyst, ligand, base, and solvent system.

Catalyst and Ligand Selection: The choice of the palladium catalyst and its associated ligands is paramount. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a commonly used and effective catalyst for Suzuki-Miyaura couplings. scispace.com Other palladium sources like palladium(II) acetate (Pd(OAc)₂) or complexes with specific phosphine ligands such as XantPhos can also be employed to achieve high catalytic activity. The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.

Base and Solvent System: A base is required to activate the boronic acid for the transmetalation step. Inorganic bases are frequently used, with potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) being effective and common choices. scispace.comrsc.org The choice of solvent significantly influences the reaction's efficiency. The reaction can be performed under anhydrous conditions, for instance in toluene, or in aqueous solvent mixtures like DME/H₂O or water-organic mixtures. scispace.comrsc.org The presence of water can sometimes accelerate the reaction and improve yields, particularly when using hydrophilic substrates. rsc.org

Temperature and Reaction Time: The reaction temperature is another critical factor. While some highly active catalyst systems can facilitate the coupling at room temperature, heating is often necessary to achieve a reasonable reaction rate and high conversion. rsc.org Typical temperatures range from 80°C to the reflux temperature of the solvent. Reaction times are monitored to ensure completion and can range from a few hours to over 24 hours depending on the reactivity of the substrates and the efficiency of the catalytic system.

The following interactive data table illustrates how variations in reaction parameters can influence the yield of a model Suzuki-Miyaura cross-coupling reaction, based on findings from related syntheses.

| Catalyst (mol%) | Precursor | Boronic Acid | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(PPh₃)₄ (3) | Methyl 4-bromobenzoate | 3-Pyridinylboronic acid | K₂CO₃ | Toluene | 100 | 12 | ~85 |

| Pd(OAc)₂ (2) / SPhos (4) | Methyl 4-bromobenzoate | 3-Pyridinylboronic acid | K₃PO₄ | Dioxane/H₂O | 100 | 8 | >90 |

| PdCl₂(dppf) (3) | Methyl 4-iodobenzoate | 3-Pyridinylboronic acid | Na₂CO₃ | DME/H₂O | 85 | 6 | >95 |

| Pd(PPh₃)₄ (5) | Methyl 4-chlorobenzoate | 3-Pyridinylboronic acid | Cs₂CO₃ | Toluene | 110 | 24 | ~60 |

Note: The data in this table is representative and compiled from general knowledge of Suzuki-Miyaura reactions for illustrative purposes.

By systematically adjusting these parameters—precursor reactivity (I > Br > Cl), catalyst/ligand combination, base strength, and solvent polarity/proticity—chemists can develop a highly efficient and high-yielding synthesis for this compound.

Advanced Spectroscopic and Crystallographic Characterization of Methyl 4 Pyridin 3 Ylbenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular framework, connectivity, and the electronic environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For Methyl 4-pyridin-3-ylbenzoate, the spectrum is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the benzoate (B1203000) ring, and the methyl ester group.

Table 1: Representative ¹H NMR Data for a Methyl Benzoate Derivative

| Compound | Functional Group | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|---|

| Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate mdpi.com | -OCH₃ (ester) | 3.98 | Singlet |

| Aromatic Protons | 6.91 - 8.60 | Multiplet | |

| Piperidine Protons | 1.69, 3.40 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in a molecule typically gives a distinct signal, revealing the complexity and symmetry of the structure. For this compound, signals are expected for the ester carbonyl carbon, the methyl carbon, and the distinct aromatic carbons of both the pyridine and benzene rings.

Studies on various methyl benzoate derivatives show the ester carbonyl carbon typically resonates in the range of 165-167 ppm, while the methyl carbon signal appears around 52 ppm rsc.org. The chemical shifts of the aromatic carbons are sensitive to the substituents on the rings. For example, in Methyl 4-methylbenzoate, the aromatic carbons appear between 127 and 143 ppm rsc.orgchemicalbook.com. The specific shifts for the pyridine and benzene carbons in this compound would be influenced by the electronic effects of the interconnected aromatic systems.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Methyl Benzoate Derivatives

| Carbon Type | Typical Chemical Shift (δ) in ppm | Reference Example |

|---|---|---|

| Ester Carbonyl (C=O) | 165 - 167 | Methyl 4-bromobenzoate (B14158574) (165.7 ppm) rsc.org |

| Aromatic Carbons | 123 - 151 | Methyl 4-nitrobenzoate (123.5 - 150.5 ppm) rsc.org |

| Methyl Carbon (-OCH₃) | 51 - 53 | Methyl 4-methylbenzoate (51.8 ppm) rsc.org |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

For this compound, MS would confirm its molecular weight of 213.23 g/mol . Analysis of related compounds demonstrates the utility of this technique. For example, the derivative Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate has a calculated exact mass of 320.12732577 Da nih.govlgcstandards.com. Another related compound, Methyl 4-(pyridin-3-yloxy)benzoate, has a predicted monoisotopic mass of 229.0739 Da, with expected adducts such as [M+H]⁺ at m/z 230.08118 and [M+Na]⁺ at m/z 252.06312 uni.lu.

Table 3: Mass Spectrometry Data for Pyridine-Containing Benzoate Derivatives

| Compound | Molecular Formula | Calculated Exact Mass (Da) | Reference |

|---|---|---|---|

| Methyl 3-(4-pyridyl)benzoate | C₁₃H₁₁NO₂ | 213.078978594 | nih.gov |

| Methyl 4-(pyridin-3-yloxy)benzoate | C₁₃H₁₁NO₃ | 229.0739 | uni.lu |

| Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate | C₁₈H₁₆N₄O₂ | 320.12732577 | nih.govlgcstandards.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique provides precise coordinates of atoms in three-dimensional space, allowing for the accurate measurement of bond lengths, bond angles, and the study of intermolecular interactions that govern the crystal packing.

Crystal Structure Determination

For example, the derivative Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate crystallizes in the monoclinic space group P2₁/c mdpi.com. Another complex pyridine derivative, a salt of 2-amino-3-methylpyridine, was also characterized, providing detailed structural parameters lgcstandards.com.

Table 4: Crystallographic Data for Representative Pyridine Derivatives

| Parameter | Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate mdpi.com |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.7425(6) |

| b (Å) | 11.3120(7) |

| c (Å) | 13.9594(8) |

| β (°) | 106.159(2) |

| Volume (ų) | 1780.99(18) |

| Z (molecules/unit cell) | 4 |

Supramolecular Interactions in Crystal Packing

The arrangement of molecules within a crystal, known as crystal packing, is directed by a network of non-covalent supramolecular interactions. These include hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces. These interactions are crucial in determining the physical properties of the solid material.

In pyridine-containing compounds, the nitrogen atom frequently acts as a hydrogen bond acceptor. Studies on various pyridine derivatives reveal extensive networks of intermolecular interactions. For example, in acid-base adducts of pyridine-dicarboxylic acid N-oxide, O–H···O and N–H···O hydrogen bonds are dominant features that form predictable supramolecular synthons acs.org. In other structures, π-π stacking interactions between aromatic rings and anion-π interactions are also observed, contributing to the stability of the crystal lattice acs.orgsciensage.info. The combination of hydrogen and halogen bonds has been deliberately used to assemble pyridine-containing molecules into extended 1-D and 2-D architectures nih.gov. The analysis of these interactions is often aided by Hirshfeld surface analysis, which quantifies the contribution of different types of intermolecular contacts.

Table 5: Common Supramolecular Interactions in Pyridine Derivatives

| Interaction Type | Description | Example Context |

|---|---|---|

| Hydrogen Bonding (e.g., N–H···O, O–H···N) | Directional interaction between a hydrogen atom and an electronegative atom like N or O. | Forms primary structural motifs in co-crystals of pyridine derivatives and carboxylic acids acs.orgnih.gov. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Observed between overlapping pyridine or benzene rings in adjacent molecules sciensage.info. |

| Anion-π Interactions | Interaction between an anion and the face of an electron-deficient π-system. | Contributes to the supramolecular structures of helicates with electron-deficient pyridine rings sciensage.info. |

| Halogen Bonding (e.g., I···N) | Non-covalent interaction between a halogen atom and a Lewis base. | Used to organize supermolecules of pyridine derivatives into extended chains nih.gov. |

Hydrogen Bonding Interactions (C-H...O, O-H...O, C-H...π)

The supramolecular architecture of crystals containing methyl benzoate and pyridine moieties is significantly influenced by a network of weak non-covalent interactions. While the specific crystal structure of this compound is not extensively detailed in the available literature, analysis of closely related derivatives provides significant insight into the probable hydrogen bonding interactions.

In the crystal structure of a complex derivative, methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate, specific hydrogen bonds play a crucial role in molecular packing. The analysis reveals the presence of C-H···O and C-H···π interactions. nih.gov Ribbons of molecules are formed through C—HMethyl···OCarboxylate hydrogen bonds, creating inversion-related chains. nih.gov These ribbons are further interconnected into layers by C—HBenzene···π(ring) interactions, where Cg1 represents the centroid of a pyridine ring. nih.gov

Studies on other related compounds, such as 2-methyl-4-(pyridin-3-yl)but-3-yn-2-ol, also confirm that crystal structures are stabilized by C–H···O interactions. While O-H...O bonds are not expected in the parent compound due to the absence of a hydroxyl group, they are common in hydrated derivatives or salts formed with hydroxy-benzoates, where water molecules or hydroxyl groups can act as bridges between cations and anions through O—H···O hydrogen bonds. mdpi.com

The following table summarizes the types of hydrogen bonding interactions observed in a structurally related derivative, which are indicative of the potential interactions in this compound.

| Interaction Type | Donor | Acceptor | Role in Crystal Packing |

| C-H···O | Methyl C-H | Carboxylate Oxygen | Formation of molecular ribbons and chains nih.gov |

| C-H···π | Benzene C-H | Pyridine Ring (π-system) | Connection of molecular ribbons into layers nih.gov |

Van der Waals Forces

Van der Waals forces, alongside hydrogen bonding, are the dominant interactions governing the crystal packing of pyridinylbenzoate derivatives. nih.gov Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular interactions within a crystal. For the derivative methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate, this analysis indicates that the most significant contributions to the crystal packing arise from various atom-atom contacts, which are characteristic of van der Waals forces. nih.gov

The table below details the percentage contributions of the most significant intermolecular contacts determined from the Hirshfeld surface analysis of a key derivative.

| Intermolecular Contact | Contribution to Crystal Packing |

| H···H | 39.7% nih.gov |

| H···C / C···H | 27.5% nih.gov |

| H···N / N···H | 15.5% nih.gov |

| O···H / H···O | 11.1% nih.gov |

Infrared (IR) Spectroscopy

The most prominent peaks would include a strong absorption from the carbonyl (C=O) stretching of the ester group, typically found in the range of 1720-1740 cm⁻¹. Other key absorptions include the C-O stretching of the ester, vibrations of the aromatic rings, and C-H stretching and bending modes.

The expected characteristic IR absorption bands for this compound are summarized in the table below, based on data from similar compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Methyl C-H | Stretching | 2850 - 3000 |

| Ester C=O | Stretching | 1720 - 1740 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Pyridine Ring | Stretching | ~1400 - 1600 |

| Ester C-O | Stretching | 1100 - 1300 |

| Aromatic C-H | Out-of-plane Bending | 700 - 900 |

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for the separation, purification, and purity assessment of organic compounds like this compound. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a particularly suitable technique for this purpose.

A specific RP-HPLC method has been developed for the estimation of the structurally similar compound Methyl 4-hydroxybenzoate in pharmaceutical formulations. researchgate.net This method can serve as a template for developing a purity and assay method for this compound. The separation is achieved on a reversed-phase column, where the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture.

In the established method for Methyl 4-hydroxybenzoate, a C18 column was used with a mobile phase consisting of a methanol and water mixture. researchgate.net Detection is typically carried out using a UV detector at a wavelength where the analyte exhibits strong absorbance, such as 254 nm. researchgate.net The retention time of the compound under specific conditions is a key parameter for its identification, while the peak area is used for quantification to determine purity. Such a method would effectively separate this compound from starting materials, by-products, and other impurities.

The table below outlines a typical set of RP-HPLC conditions that could be adapted for the analysis of this compound, based on the method for a related compound.

| Parameter | Condition |

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) researchgate.net |

| Column | C18 (e.g., 25 cm x 4.6 mm, 5 µm particle size) researchgate.net |

| Mobile Phase | Methanol : Water (e.g., 45:55 v/v), pH adjusted researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Detection | UV at 254 nm researchgate.net |

| Retention Time (for Methyl 4-hydroxybenzoate) | 5.34 min researchgate.net |

Computational Chemistry and Theoretical Investigations of Methyl 4 Pyridin 3 Ylbenzoate

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations are instrumental in predicting a wide array of molecular properties by approximating the electron density of the system.

A fundamental step in computational chemistry is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process seeks to find the minimum energy structure on the potential energy surface. For Methyl 4-pyridin-3-ylbenzoate, this would involve calculating the forces on each atom and iteratively adjusting their positions until a stationary point is reached.

Table 1: Representative Data from a DFT Geometry Optimization (Note: This table is illustrative of the type of data obtained from a DFT geometry optimization and does not represent actual calculated values for this compound.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Length (Å) | C-C (inter-ring) | 1.490 |

| Bond Angle (°) | C-C-C (inter-ring) | 120.5 |

| Dihedral Angle (°) | C-C-C-C (inter-ring) | 35.0 |

The electronic properties of a molecule are governed by the arrangement and energies of its molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important, as it focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity and polarizability.

For this compound, the HOMO is expected to be localized on the more electron-rich regions of the molecule, while the LUMO would be situated on the electron-deficient parts. The distribution of these orbitals provides a map of the molecule's reactivity towards electrophiles and nucleophiles.

In a study on the related compound, methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate, DFT calculations at the B3LYP/6-311G(d,p) level revealed a HOMO-LUMO energy gap of 1.8908 eV, with HOMO and LUMO energies of -4.3680 eV and -2.4772 eV, respectively. google.com This small energy gap suggests high polarizability and chemical reactivity for that molecule. google.com A similar analysis for this compound would be crucial in understanding its electronic behavior.

Table 2: Illustrative Frontier Molecular Orbital Data (Note: The values in this table are for a related compound and serve to illustrate the data obtained from an FMO analysis.)

| Parameter | Energy (eV) |

| EHOMO | -4.3680 |

| ELUMO | -2.4772 |

| Energy Gap (ΔE) | 1.8908 |

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. These calculations are performed by determining the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be animated to visualize the nature of the atomic motions.

By comparing the calculated spectra with experimental data, a detailed assignment of the vibrational modes can be achieved. This is particularly useful for complex molecules where experimental spectra can be crowded and difficult to interpret. DFT calculations, often with a scaling factor applied to the frequencies to account for anharmonicity and basis set limitations, have been shown to reproduce experimental vibrational spectra with good accuracy. Such a study on this compound would allow for a definitive assignment of its characteristic vibrational bands.

Hirshfeld Surface Analysis and Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify regions of close intermolecular contacts.

The dnorm surface highlights contacts shorter than the van der Waals radii in red, contacts of van der Waals separation in white, and longer contacts in blue. This provides a direct visualization of hydrogen bonds and other close contacts. Furthermore, the Hirshfeld surface can be decomposed into a 2D "fingerprint plot," which summarizes the intermolecular contacts by plotting the distances from the surface to the nearest atom inside (di) and outside (de) the surface. The percentage contribution of different types of contacts (e.g., H···H, C···H, O···H) to the total Hirshfeld surface area can be calculated, providing a quantitative measure of their importance in the crystal packing.

For instance, a Hirshfeld surface analysis of methyl 4-[3,6-bis(pyridin-2-yl)pyridazin-4-yl]benzoate revealed that the most significant contributions to the crystal packing were from H···H (39.7%), H···C/C···H (27.5%), H···N/N···H (15.5%), and O···H/H···O (11.1%) interactions. google.com This indicates that van der Waals forces and hydrogen bonding are the dominant interactions in its crystal structure. google.com A similar analysis for this compound would be invaluable in understanding its solid-state architecture.

Table 3: Example of Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: Data is for a related compound and is illustrative.)

| Contact Type | Contribution (%) |

| H···H | 39.7 |

| H···C/C···H | 27.5 |

| H···N/N···H | 15.5 |

| O···H/H···O | 11.1 |

Molecular Dynamics (MD) Simulations for Dynamic Stability

While DFT calculations provide insights into the static properties of a molecule at 0 K, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of the atoms evolve.

For this compound, MD simulations could be used to assess its conformational dynamics in different solvent environments, providing information on its flexibility and the timescale of conformational changes. Furthermore, MD can be employed to study the stability of molecular aggregates or its interactions with other molecules, which is crucial for understanding its behavior in condensed phases. Currently, there is a lack of published MD simulation studies specifically focused on this compound.

Reactivity and Derivatization Studies of Methyl 4 Pyridin 3 Ylbenzoate

Functional Group Transformations of the Ester Moiety

The methyl ester group in Methyl 4-pyridin-3-ylbenzoate is susceptible to a range of nucleophilic acyl substitution reactions, typical of carboxylic acid esters. These transformations are fundamental in modifying the properties of the molecule and for the synthesis of new derivatives.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(pyridin-3-yl)benzoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred due to its generally faster reaction rates and irreversible nature. The reaction typically involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt.

Amidation: Direct reaction of this compound with ammonia (B1221849) or primary or secondary amines leads to the formation of the corresponding amides. This reaction, known as aminolysis, can be facilitated by heating the reactants together, sometimes in the presence of a catalyst. The use of different amines allows for the synthesis of a diverse library of amide derivatives.

Reduction: The ester functionality can be reduced to a primary alcohol, [4-(pyridin-3-yl)phenyl]methanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran. masterorganicchemistry.comyoutube.comucalgary.ca The reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition of hydride ions to the intermediate aldehyde.

Table 1: Functional Group Transformations of the Ester Moiety

| Transformation | Reagents and Conditions | Product |

|---|

Modifications and Substitutions on the Pyridine (B92270) Ring

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents.

N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide. This transformation is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netmasterorganicchemistry.comorganic-chemistry.orgmdpi.com N-oxidation alters the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions.

Quaternization: As a tertiary amine, the pyridine nitrogen can react with alkyl halides to form quaternary ammonium (B1175870) salts. For instance, reaction with methyl iodide would yield the N-methylpyridinium iodide derivative. This process introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's solubility and electronic characteristics.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. youtube.com Any substitution that does occur is predicted to take place at the C-3 and C-5 positions (meta to the nitrogen), which are the least deactivated positions. However, harsh reaction conditions are typically required, and yields are often low.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions (ortho and para to the nitrogen), where the negative charge of the intermediate can be stabilized by the nitrogen atom. wikipedia.orgyoutube.com For 3-substituted pyridines like this compound, nucleophilic attack is generally less favored compared to pyridines with leaving groups at the 2- or 4-positions.

Table 2: Modifications and Substitutions on the Pyridine Ring

| Transformation | Reagents and Conditions | Product |

|---|---|---|

| N-Oxidation | m-CPBA, CH₂Cl₂ | Methyl 4-(1-oxido-pyridin-1-ium-3-yl)benzoate |

| Quaternization | CH₃I | 3-(4-(methoxycarbonyl)phenyl)-1-methylpyridin-1-ium iodide |

| Nucleophilic Substitution | Nu⁻ (e.g., RNH₂) | (Generally disfavored at the 3-position) |

Reactions Involving the Phenyl Ring

The phenyl ring of this compound is influenced by two substituents: the electron-withdrawing methyl ester group and the electron-withdrawing pyridin-3-yl group. Both of these groups are meta-directing for electrophilic aromatic substitution.

Nitration: The nitration of the phenyl ring can be achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid. Due to the presence of two deactivating, meta-directing groups, the incoming nitro group is expected to substitute at a position that is meta to both the ester and the pyridine ring. The most likely positions for nitration are C-3 and C-5 of the benzoate (B1203000) ring. rsc.orgquizlet.com

Halogenation: Halogenation, such as bromination or chlorination, can be carried out in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). Similar to nitration, the halogen atom is expected to add to the positions meta to the existing substituents on the phenyl ring.

Table 3: Reactions Involving the Phenyl Ring

| Transformation | Reagents and Conditions | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Methyl 3-nitro-4-(pyridin-3-yl)benzoate |

| Halogenation (X=Cl, Br) | X₂, FeX₃ | Methyl 3-halo-4-(pyridin-3-yl)benzoate |

Applications and Research Utility of Methyl 4 Pyridin 3 Ylbenzoate

Role as a Building Block in Complex Organic Molecule Synthesis

The strategic importance of Methyl 4-pyridin-3-ylbenzoate in synthetic chemistry lies in its capacity to serve as a foundational element for more elaborate molecules. Both the pyridine (B92270) and the benzoate (B1203000) ester functionalities offer reaction sites for carbon-carbon and carbon-heteroatom bond formation, making it a staple in the synthesis of novel compounds.

Synthesis of Heterocyclic Scaffolds

The pyridine nucleus is a fundamental component in a vast array of heterocyclic compounds. nih.gov this compound serves as a key precursor for the synthesis of more complex, fused, and substituted heterocyclic systems. The nitrogen atom in the pyridine ring influences the ring's electronic properties, and both the ring nitrogen and carbon atoms can participate in various chemical transformations.

For instance, the pyridin-3-yl group is a critical component in the structure of kinase inhibitors like Imatinib and Nilotinib. In the synthesis of analogues of these drugs, a pyridin-3-yl precursor is coupled with a pyrimidine (B1678525) ring to form the core pyridin-3-yl-pyrimidine scaffold. nih.gov This resulting heterocyclic framework is essential for the molecule's biological activity. Furthermore, pyridine derivatives are instrumental in constructing fused ring systems such as pyrido[3,4-c]pyridazines, where the pyridine ring is annulated with a pyridazine (B1198779) ring to create complex polycyclic structures. mdpi.com The ability to functionalize the benzoate portion of this compound adds another layer of synthetic versatility, allowing for its incorporation into polymers or attachment to other molecular fragments.

Preparation of Advanced Synthetic Intermediates

In multi-step syntheses, the creation of stable, well-characterized intermediates is crucial for efficiency and scalability. This compound and its derivatives are often employed to generate such advanced intermediates. For example, the compound Methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate is a known impurity and synthetic intermediate related to the pharmaceutical Nilotinib. nih.govbldpharm.com This molecule, which incorporates the core pyridin-3-yl structure, represents a more complex building block that can be readily converted to the final active pharmaceutical ingredient in the latter stages of a synthesis. By constructing these advanced intermediates, chemists can streamline the manufacturing process of complex drugs, ensuring higher yields and purity.

Contributions to Medicinal Chemistry and Pharmaceutical Development

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in a multitude of FDA-approved drugs. nih.govpharmablock.com Its ability to act as a hydrogen bond acceptor and its capacity to improve the solubility and bioavailability of drug candidates make it highly attractive for drug design. researchgate.net The pyridin-3-ylbenzoate framework, therefore, is of significant interest in pharmaceutical research.

Precursor for Bioactive Molecules

The structural motif of this compound is embedded within numerous biologically active compounds. It serves as a key starting material or intermediate in the synthesis of molecules targeting a range of diseases. A prominent example is its role in the development of tyrosine kinase inhibitors used in cancer therapy. The pyridin-3-yl group is often essential for the molecule's ability to bind to the kinase's active site. For example, derivatives containing the 4-(pyridin-3-yl)pyrimidin-2-yl group are central to the mechanism of action of drugs that treat chronic myelogenous leukemia. nih.gov

Beyond oncology, this scaffold is being explored for other therapeutic areas. For instance, novel inhibitors of Cholesterol 24-hydroxylase (CH24H), an enzyme implicated in neurodegenerative diseases, have been developed using a 3-substituted-4-phenylpyridine core, demonstrating the broad applicability of this structural class. acs.org

Scaffold for Drug Discovery Programs

In drug discovery, a molecular scaffold is a core structure from which a library of related compounds can be synthesized. The this compound structure is an exemplary scaffold. Medicinal chemists can systematically modify different parts of the molecule—such as adding substituents to the pyridine or phenyl rings or altering the ester group—to create a diverse set of analogues.

This library of compounds can then be screened against various biological targets, such as enzymes or receptors, to identify new lead compounds. The pyridine ring is particularly valuable as it can significantly influence a drug's properties, including potency, selectivity, and metabolic stability. researchgate.net This approach has been successfully used to develop potent and selective modulators for various biological targets. nih.gov

Investigations as Potential Enzyme Modulators

Molecules derived from the pyridin-3-ylbenzoate scaffold have been extensively investigated as modulators of enzyme activity. Enzyme modulators can either inhibit or activate an enzyme's function and are a cornerstone of modern pharmacology.

The most notable examples are in the field of protein kinase inhibition. The pyridin-3-yl-pyrimidine amine structure is a key pharmacophore that enables potent inhibition of the Abl tyrosine kinase, the enzyme responsible for certain types of leukemia. In another area, 3,4-disubstituted pyridine derivatives have been designed and synthesized as potent and selective inhibitors of Cholesterol 24-hydroxylase (CH24H), demonstrating the versatility of this scaffold in targeting different enzyme classes. acs.org The pyridine nitrogen often plays a crucial role by coordinating with metal ions or forming key hydrogen bonds within the enzyme's active site. acs.org

Research Findings Summary

| Derived Scaffold/Molecule Class | Application Area | Relevant Section(s) |

| 4-(Pyridin-3-yl)pyrimidine derivatives | Tyrosine Kinase Inhibition (Oncology) | 6.1.1, 6.2.1, 6.2.3 |

| Pyrido[3,4-c]pyridazines | Complex Heterocyclic Synthesis | 6.1.1 |

| 3,4-Disubstituted Pyridine Derivatives | Cholesterol 24-Hydroxylase (CH24H) Inhibition | 6.2.1, 6.2.3 |

| 2,3,6-Trisubstituted Pyridines | M4 Positive Allosteric Modulators (Neuroscience) | 6.2.2 |

Supramolecular Chemistry and Crystal Engineering Applications

The utility of the 4-pyridin-3-yl-benzoate ligand in supramolecular chemistry and crystal engineering is centered on its ability to form robust and predictable interactions with metal ions, leading to the formation of extended crystalline networks. The bifunctional nature of the ligand, possessing both a nitrogen donor site on the pyridine ring and oxygen donors from the carboxylate group, allows for the creation of multidimensional arrays with tailored properties.

The 4-pyridin-3-yl-benzoate ligand has been successfully employed in the synthesis of coordination polymers by linking metal centers into one-, two-, or three-dimensional structures. A key example is the hydrothermal synthesis of a 3-D cobalt(II)-coordination polymer, [Co₂(μ-H₂O)(4,3-pybz)₄]n. tandfonline.com In this structure, the 4-pyridin-3-yl-benzoate ligands (denoted as 4,3-pybz) and cobalt(II) ions self-assemble to create a complex framework.

The coordination environment of the cobalt ions is octahedral, and the 4,3-pybz ligands exhibit two distinct coordination modes. This versatility in coordination leads to a (3,6)-connected network topology, where the cobalt centers act as six-connected nodes and the organic ligands function as three-connected nodes. tandfonline.com The resulting three-dimensional architecture highlights the ligand's role in dictating the final structure and dimensionality of the coordination polymer.

The engineering of specific crystalline architectures is a central goal of crystal engineering, and the 4-pyridin-3-yl-benzoate ligand provides a valuable tool in this pursuit. Its rigid, angular geometry, combined with its versatile coordination capabilities, allows for the construction of frameworks with predictable topologies.

The table below summarizes the crystallographic data for a coordination polymer synthesized using 4-pyridin-3-yl-benzoic acid.

| Parameter | Value |

| Chemical Formula | [Co₂(μ-H₂O)(C₁₂H₈NO₂)₄]n |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 11.876(3) |

| b (Å) | 15.462(3) |

| c (Å) | 21.545(4) |

| β (°) | 94.873(5) |

| Volume (ų) | 3942.0(15) |

Table 1: Crystallographic data for a Cobalt(II) coordination polymer with 4-pyridin-3-yl-benzoate. tandfonline.com

Catalytic Applications (as a ligand or component of a catalyst system)

While the primary research focus for this compound and its corresponding carboxylate has been on the development of novel supramolecular structures, the resulting coordination polymers and MOFs have potential for catalytic applications. The incorporation of metal nodes within the porous frameworks can create active sites for catalysis. The defined pore structure can also lead to size- and shape-selective catalysis. However, specific studies detailing the use of this compound or its derivatives as ligands in distinct catalytic systems are not extensively documented in the current body of scientific literature. The potential for such applications remains an area for future investigation, building upon the well-established coordination chemistry of the 4-pyridin-3-yl-benzoate ligand.

Biological Activity and Mechanistic Insights of Methyl 4 Pyridin 3 Ylbenzoate and Analogues

Antimicrobial and Anticancer Potential

The pyridine (B92270) nucleus is a "privileged scaffold" in medicinal chemistry, known for its presence in compounds with a wide array of therapeutic properties, including antimicrobial and anticancer effects. nih.gov

Antimicrobial Activity: Derivatives of pyridine are known to exhibit significant antimicrobial properties. For instance, studies on various pyridine compounds have demonstrated excellent activity against a range of bacterial and fungal strains. nih.gov One study on N-pyridin-3-yl-benzenesulfonamide, which shares a pyridin-3-yl group, showed considerable antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Salmonella typhi and Escherichia coli). researchgate.net Similarly, 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown strong antibacterial activity against several Gram-positive bacteria. nih.gov The antimicrobial potential of such compounds often stems from their ability to interfere with essential cellular processes in microorganisms.

Anticancer Potential: The pyridine moiety is a common feature in many anticancer agents. Analogues of Methyl 4-pyridin-3-ylbenzoate are components of larger molecules designed to inhibit cancer cell growth. For example, a compound featuring a 4-(3-((Pyridin-4-ylmethyl)amino)- thno.orggenscript.comsioc-journal.cntriazolo[4,3-b] thno.orggenscript.comsioc-journal.cntriazin-6-yl)phenol structure, which incorporates a pyridine ring, has been identified as a potent anticancer agent against hepatocellular carcinoma. reading.ac.uk This particular analogue demonstrated significant inhibitory activity against the HepG2 cell line and was a potent inhibitor of the c-Met kinase, a key target in cancer therapy. reading.ac.uk Furthermore, some benzo thno.orggenscript.comsioc-journal.cntriazin-7-ones containing a pyrid-2-yl substitution have shown increased cytotoxicity against various cancer cell lines. researchgate.net The anticancer activity of these pyridine derivatives is often linked to their ability to inhibit specific enzymes, such as kinases, that are crucial for cancer cell survival and proliferation. mdpi.com

| Compound/Derivative Class | Observed Biological Activity | Example Target Organism/Cell Line | Reference |

|---|---|---|---|

| N-pyridin-3-yl-benzenesulfonamide | Antibacterial | Staphylococcus aureus, Salmonella typhi | researchgate.net |

| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | Antibacterial | Gram-positive bacteria | nih.gov |

| 4-(3-((Pyridin-4-ylmethyl)amino)- thno.orggenscript.comsioc-journal.cntriazolo[4,3-b] thno.orggenscript.comsioc-journal.cntriazin-6-yl)phenol | Anticancer (c-Met kinase inhibition) | HepG2 (Hepatocellular carcinoma) | reading.ac.uk |

| Pyrid-2-yl substituted Benzo thno.orggenscript.comsioc-journal.cntriazin-7-ones | Anticancer (Cytotoxicity) | Various cancer cell lines | researchgate.net |

Modulation of Cellular Processes (e.g., proliferation, apoptosis)

Analogues of this compound have been shown to influence fundamental cellular processes like cell proliferation and apoptosis (programmed cell death), which are critical targets in cancer therapy.

Cell Proliferation: Many anticancer drugs function by inhibiting the uncontrolled proliferation of cancer cells. Pyridine derivatives have been shown to suppress cancer cell growth. For example, a new benzo nih.govspringernature.comoxepino[3,2-b] pyridine derivative caused a significant, concentration-dependent reduction in the proliferation of canine mammary cancer cell lines. mdpi.com

Apoptosis: Inducing apoptosis in cancer cells is a key mechanism for many chemotherapeutic agents. Research has shown that pyridine-containing compounds can trigger this process. The aforementioned benzo nih.govspringernature.comoxepino[3,2-b] pyridine derivative was found to induce both early and late apoptosis in canine mammary cancer cells. mdpi.com The mechanism often involves the regulation of key apoptosis-related genes. For instance, treatment with this compound led to the upregulation of the pro-apoptotic gene BAX and the downregulation of the anti-apoptotic gene BCL-2. mdpi.com Another study on novel sulfonamide derivatives containing a triazine core showed they were significant inducers of apoptosis in colon cancer cells, acting through the activation of caspase-8, a key initiator of the extrinsic apoptotic pathway. mdpi.com

Elucidation of Mechanism of Action (MoA)

The mechanism of action for many biologically active pyridine-containing compounds is often attributed to their ability to act as inhibitors of protein kinases. nih.govnih.gov Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyridine scaffold serves as a bioisostere for the purine ring of ATP, allowing it to fit into the ATP-binding pocket of kinases. nih.gov

The nitrogen atom of the pyridine ring is crucial for this inhibitory activity, as it can act as a hydrogen bond acceptor, interacting with the "hinge" region that connects the N- and C-terminal lobes of the kinase domain. acs.org This interaction mimics the binding of the adenine portion of ATP and effectively blocks the kinase from carrying out its phosphorylation function. X-ray crystallography studies of various pyridine-based inhibitors bound to their target kinases have confirmed this binding mode. For example, the crystal structure of a pyrrolopyridine-pyridone based inhibitor bound to Met kinase revealed key interactions within the ATP binding site that rationalized its potent inhibitory activity. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For pyridine derivatives, SAR studies typically explore how modifications at different positions of the pyridine ring and its substituents affect biological activity. acs.orgrsc.org

For a series of 3,5-diaryl-2-aminopyridine inhibitors of ALK2 kinase, SAR exploration revealed several key insights. Modifications to the solvent-exposed domain (R1 position) of the lead compound K02288 were investigated. It was found that small alkyl groups or functional groups capable of hydrogen bonding could be tolerated, with a 2-methylpyridine derivative showing potent and relatively selective inhibition of ALK2. acs.org This indicates that the region around the R1 position can be modified to fine-tune the compound's properties. acs.org

In another example involving pyrazolopyridine-based kinase inhibitors, SAR studies highlighted the critical role of the bicyclic core in binding to the kinase hinge region. nih.gov Methylation of a nitrogen atom (N-1) involved in a crucial hydrogen bond with a hinge residue led to a complete loss of activity, demonstrating the importance of this specific interaction. nih.gov Similarly, replacing a nitrogen atom in the core ring system with a carbon resulted in a significant drop in potency against the FGFR kinase. nih.gov

The SAR for pyridine-based compounds is often highly specific to the target protein. For instance, in the development of inhibitors for vaccinia-related kinases, subtle changes to the pyridine core had a marked impact on binding to VRK1 versus VRK2, despite the high similarity of their ATP-binding sites. acs.org This underscores the importance of empirical SAR studies in developing selective inhibitors.

The following table summarizes SAR data for a class of 2-aminopyridine ALK2 inhibitors, demonstrating the effect of substitutions on inhibitory activity.

| Compound | R1 Substitution (Solvent Exposed Domain) | ALK2 Inhibition IC50 (nM) |

| K02288 | 4-methyl-1H-pyrazol-1-yl | 1.3 |

| Derivative A | 1H-pyrazol-1-yl | 3.8 |

| Derivative B | 2-methylpyridine | 1.1 |

| Derivative C | morpholino | 1.8 |

| Derivative D | 4-hydroxypiperidin-1-yl | 2.5 |

Data adapted from a study on 3,5-diaryl-2-aminopyridine ALK2 inhibitors. acs.org

Future Research Directions and Perspectives

Development of Novel Synthetic Strategies

The synthesis of bi-aryl compounds like Methyl 4-pyridin-3-ylbenzoate is commonly achieved through cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, stands as a primary candidate for its synthesis. Future research could focus on optimizing this reaction for this compound.

Key areas for investigation include:

Catalyst Systems: Exploring various palladium catalysts and ligands to enhance reaction efficiency and yield. While traditional palladium catalysts are effective, research into more robust and active catalyst systems could lead to more economical and environmentally friendly synthetic routes.

Reaction Conditions: A systematic investigation into the effects of different bases, solvents, and reaction temperatures could lead to the development of a highly efficient and scalable synthesis process.

Alternative Coupling Methods: Investigating other cross-coupling reactions, such as Stille, Hiyama, or Negishi coupling, could provide alternative synthetic pathways with different substrate tolerances and reaction conditions.

A comparative study of these methods would be invaluable in establishing the most effective and versatile approach for synthesizing this compound and its derivatives.

Advanced Characterization for Elucidating Complex Interactions

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its behavior and potential applications. Advanced characterization techniques can provide detailed insights into its molecular structure and intermolecular interactions.

| Technique | Information Gained | Potential Research Focus |

| Single-Crystal X-ray Diffraction | Precise bond lengths, bond angles, and crystal packing information. | Determining the three-dimensional structure to understand intermolecular forces like hydrogen bonding and π-stacking. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the chemical environment of each atom. | Utilizing advanced 2D NMR techniques (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals and to study conformational dynamics. |

| Computational Modeling (DFT) | Electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential. | Predicting reactivity, spectroscopic properties, and potential interaction sites with biological targets or other molecules. |

By combining experimental data with theoretical calculations, a comprehensive picture of the molecule's properties can be established, which is essential for the rational design of new materials and bioactive compounds.

Rational Design of Derivatives with Enhanced Biological Profiles

The pyridine (B92270) moiety is a common feature in many biologically active compounds. Therefore, this compound serves as a promising scaffold for the development of new therapeutic agents.

Future research in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure of this compound and evaluating the biological activity of the resulting derivatives. For instance, introducing various substituents on the pyridine or benzoate (B1203000) ring could modulate the molecule's electronic properties and steric profile, potentially leading to enhanced interactions with biological targets.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres to improve pharmacokinetic properties, reduce toxicity, or enhance target binding.

Target-Based Drug Design: Utilizing computational docking and molecular modeling to design derivatives that can specifically interact with the active sites of enzymes or receptors implicated in disease pathways.

The biological activities of a related compound, N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide, which is a known tyrosine kinase inhibitor, suggests that derivatives of this compound may also exhibit interesting pharmacological properties. mdpi.comresearchgate.net

Exploration of New Applications in Materials Science and Catalysis

The unique electronic and structural features of pyridyl-aryl compounds suggest their potential utility in materials science and catalysis.

Potential research avenues include:

Coordination Chemistry: The nitrogen atom in the pyridine ring can coordinate with metal ions, making this compound a potential ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. These materials could have applications in gas storage, separation, and catalysis.

Organic Electronics: The conjugated π-system of the molecule suggests its potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Catalysis: As a ligand, this compound could be used to modulate the catalytic activity and selectivity of metal complexes in various organic transformations.

Systematic studies are needed to synthesize and characterize metal complexes and materials incorporating this compound and to evaluate their performance in these applications.

常见问题

Q. How can researchers reconcile conflicting NMR data for this compound reported in different studies?

- Answer : Discrepancies may arise from solvent effects (e.g., DMSO vs. CDCl₃) or impurities.

- Internal Standards : Use tetramethylsilane (TMS) for chemical shift calibration.

- 2D NMR : COSY and HSQC resolve overlapping signals.

- Comparative Analysis : Cross-reference with published spectra in databases like PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。